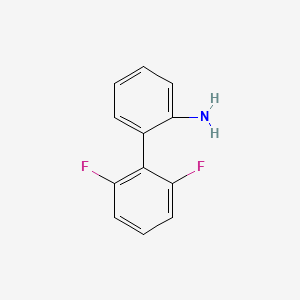

2-(2,6-Difluorophenyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-difluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMJVEDCYGZYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=C2F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569595 | |

| Record name | 2',6'-Difluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76838-89-6 | |

| Record name | 2',6'-Difluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-difluorophenyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 2-(2,6-Difluorophenyl)aniline

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,6-Difluorophenyl)aniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a key biarylamine intermediate in medicinal chemistry and materials science. We delve into the prevalent synthetic strategies, focusing on modern palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The narrative emphasizes the mechanistic rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document includes detailed, step-by-step protocols, structured data presentation, and complete characterization methodologies to ensure the reproducible synthesis of this valuable compound.

Introduction: Significance and Synthetic Strategy

This compound is a substituted biarylamine, a structural motif frequently encountered in pharmacologically active compounds and advanced organic materials. The strategic placement of the difluorophenyl group introduces significant conformational restriction and modulates the electronic properties of the aniline moiety, making it a valuable building block for targeting specific biological pathways or tuning material characteristics. For instance, the 2-aminobiphenyl scaffold is a core component in many pharmaceuticals.[1][2]

The primary synthetic challenge lies in the selective and efficient formation of the carbon-nitrogen (C-N) or carbon-carbon (C-C) bond that constitutes the biaryl linkage. Traditional methods like the Ullmann condensation often require harsh conditions and stoichiometric amounts of copper, limiting their scope and functional group tolerance.[3][4] Modern synthetic chemistry overwhelmingly favors palladium-catalyzed cross-coupling reactions, which offer milder conditions, lower catalyst loadings, and broader substrate compatibility.[5][6] This guide will focus on the two most powerful of these methods: the Buchwald-Hartwig amination for direct C-N bond formation and the Suzuki-Miyaura coupling for constructing the biaryl backbone.

Core Synthetic Methodologies

The choice between synthetic routes is often dictated by the commercial availability of starting materials and the desired reaction scalability. Both the Buchwald-Hartwig and Suzuki-Miyaura reactions are robust and well-established, but they approach the target molecule from different strategic standpoints.

Buchwald-Hartwig Amination: A Direct C-N Coupling Approach

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to form C-N bonds by coupling an amine with an aryl halide.[6][7] For the synthesis of this compound, this involves the reaction of aniline with a 2-halo-1,3-difluorobenzene derivative.

Mechanistic Rationale: The catalytic cycle is a well-studied process involving a Pd(0)/Pd(II) cycle.[8] The choice of ligand is critical; bulky, electron-rich phosphine ligands are required to promote the key steps of oxidative addition and, crucially, the reductive elimination that forms the C-N bond and regenerates the active Pd(0) catalyst.[9] The base is essential for deprotonating the amine, forming the palladium-amido complex necessary for reductive elimination.[8]

Suzuki-Miyaura Coupling: A C-C Bond Formation Strategy

The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis, coupling an organoboron species with an organohalide.[10] To synthesize the target molecule, one could couple 2-aminophenylboronic acid with 1-bromo-2,6-difluorobenzene, or conversely, 2,6-difluorophenylboronic acid with 2-bromoaniline. The latter is often preferred due to the stability of the starting materials.

Mechanistic Rationale: This reaction also proceeds via a Pd(0)/Pd(II) cycle.[10] A key step is transmetalation, where the organic group from the boron atom is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the organoboron compound.[10] The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like protodeboronation.[11][12]

Table 1: Comparison of Primary Synthetic Routes

| Feature | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | Ullmann Condensation |

| Bond Formed | C-N | C-C | C-N |

| Catalyst | Palladium | Palladium | Copper |

| Typical Conditions | Mild (60-110 °C) | Mild (RT-100 °C) | Harsh (>180 °C)[3] |

| Key Advantage | Direct, highly efficient for C-N formation. | Excellent for biaryl synthesis, high functional group tolerance. | Inexpensive catalyst. |

| Key Disadvantage | Ligands can be expensive; sensitive to air. | Potential for protodeboronation side reactions. | High temperatures, stoichiometric copper, poor scope.[4] |

| Reference | [6][7] | [10][13] | [3][14] |

Experimental Section: Synthesis and Purification

The following protocol details the synthesis of this compound via a Buchwald-Hartwig amination, a reliable and high-yielding approach.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

-

1-Bromo-2,6-difluorobenzene

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate, Hexanes (for chromatography)

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (5 mL). To this mixture, add 1-bromo-2,6-difluorobenzene (1.0 mmol) followed by aniline (1.2 mmol) via syringe.

-

Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional ethyl acetate (10 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is typically a dark oil or solid. Purification is effectively achieved by flash column chromatography.

-

Column Preparation: Pack a silica gel column using a hexanes/ethyl acetate solvent system (e.g., starting with 98:2 hexanes:ethyl acetate).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. Collect fractions and analyze by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid or viscous oil.

Characterization of this compound

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following workflow provides a comprehensive analytical approach.

Spectroscopic and Physical Data

The identity of the final product is confirmed by a combination of spectroscopic techniques. The data presented below are typical expected values for this compound.

Table 2: Key Characterization Data

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shifts (δ, ppm) | ~7.2-7.4 (m, 1H, Ar-H), ~6.8-7.1 (m, 6H, Ar-H), ~5.0-5.5 (br s, 1H, NH). Note: NH proton is exchangeable with D₂O. |

| ¹³C NMR | Chemical Shifts (δ, ppm) | ~158-162 (d, JCF ≈ 250 Hz, C-F), ~110-145 (aromatic carbons). |

| ¹⁹F NMR | Chemical Shift (δ, ppm) | ~ -110 to -120 ppm (relative to CFCl₃). |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 207.07. [Calculated for C₁₂H₉F₂N] |

| IR Spectroscopy | Key Bands (cm⁻¹) | ~3400 (N-H stretch), ~3050 (Aromatic C-H stretch), ~1600 (C=C stretch), ~1250 (C-F stretch). |

| Melting Point | Range (°C) | Dependent on purity; typically a sharp melting point for crystalline solids. |

Expert Interpretation:

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region due to proton-proton and proton-fluorine coupling. The broad singlet for the N-H proton is a key identifier.

-

¹³C NMR: The carbon atoms attached to fluorine will appear as a doublet with a very large coupling constant (¹JCF), which is highly characteristic.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, confirming the 2,6-substitution pattern.

-

Mass Spectrometry: The observation of the correct molecular ion peak at m/z 207 confirms the elemental composition of the molecule.[15]

Conclusion

This guide has outlined a robust and reproducible framework for the synthesis and characterization of this compound. By leveraging the power of modern palladium-catalyzed reactions, specifically the Buchwald-Hartwig amination, researchers can access this important chemical intermediate with high efficiency and purity. The detailed experimental protocols and characterization data serve as a reliable resource for scientists in pharmaceutical and materials development, enabling the confident application of this versatile building block in their research endeavors.

References

- Chan, C. M., Chow, Y. C., & Yu, W. Y. (2020). Recent advances in photocatalytic C–N bond coupling reactions. Synthesis, 52(20), 2899-2921.

-

DSpace@MIT. (n.d.). Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation. Retrieved from DSpace@MIT. [Link]

-

ResearchGate. (n.d.). Recent advances in radical-based C-N bond formation: Via photo-/electrochemistry. Retrieved from ResearchGate. [Link]

- Samala, S. R. K., Surana, M., & Sreenivasulu, R. (2023). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Asian Journal of Research in Chemistry, 16(1), 38-41.

-

University of Virginia. (2018). Photoredox and Electrochemical Methods for C-N Bond Forming Reactions. Retrieved from University of Virginia, Department of Chemistry. [Link]

-

ResearchGate. (n.d.). Recent Advances in Photocatalytic C–N Bond Coupling Reactions. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

- Sharif, H., McCall, L. A., & Phipps, R. J. (2021). Atroposelective Suzuki-Miyaura Coupling to Form 2-Amino-2'-Hydroxybiphenyls Enabled by sRuPhos.

-

ResearchGate. (n.d.). Purification and characterization of 2′aminobiphenyl-2,3-diol 1,2-dioxygenase from Pseudomonas sp. LD2. Retrieved from ResearchGate. [Link]

-

Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from RSC Publishing. [Link]

-

NIST. (n.d.). 2,6-Difluoroaniline. Retrieved from NIST WebBook. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia. [Link]

-

Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from Beilstein Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

-

Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from Organic-Chemistry.org. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Difluoroaniline. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.

-

National Center for Biotechnology Information. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]

- Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

- Google Patents. (n.d.). CN101367736A - A kind of synthetic method of 2-aminobiphenyl compound.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from Wikipedia. [Link]

-

Grokipedia. (n.d.). 2-Aminobiphenyl. Retrieved from Grokipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminobiphenyl. PubChem Compound Database. Retrieved from [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation [dspace.mit.edu]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Ullmann Reaction [organic-chemistry.org]

- 15. 2,6-Difluoroaniline [webbook.nist.gov]

Spectroscopic data (NMR, IR, MS) of 2-(2,6-Difluorophenyl)aniline

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-(2,6-Difluorophenyl)aniline

Abstract

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₂H₉F₂N, belongs to the class of substituted biaryl amines. The presence of two fluorine atoms ortho to the biaryl bond significantly influences the molecule's conformation by restricting free rotation, leading to a higher rotational barrier. This steric hindrance, combined with the strong electron-withdrawing nature of fluorine, can profoundly impact the molecule's chemical reactivity, binding affinity in biological systems, and photophysical properties.

Given its potential as a scaffold in the development of novel pharmaceuticals and functional materials, a detailed understanding of its spectroscopic signature is crucial. This guide will provide a detailed theoretical prediction of its ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following predictions are based on standard chemical shift ranges, spin-spin coupling principles, and data from similar aromatic amines and fluorinated compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings and the amine group. The asymmetry of the molecule will render all aromatic protons chemically non-equivalent.

Methodology for ¹H NMR Acquisition (Hypothetical Protocol):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) and phase/baseline correct the resulting spectrum. Reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data (in CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.30 - 7.45 | m | 1H | H-4' | The central proton on the difluorophenyl ring will be a triplet due to coupling with the two adjacent fluorine atoms. |

| ~ 7.15 - 7.25 | m | 1H | H-5 | This proton on the aniline ring is expected to be a triplet of doublets. |

| ~ 7.00 - 7.10 | m | 2H | H-3', H-5' | These protons are ortho to the fluorine atoms and will appear as a triplet of doublets. |

| ~ 6.80 - 6.95 | m | 2H | H-4, H-6 | Protons on the aniline ring, with complex splitting due to coupling with neighboring protons. |

| ~ 6.70 - 6.80 | m | 1H | H-3 | Proton ortho to the amino group on the aniline ring. |

| ~ 3.80 - 4.20 | br s | 2H | -NH₂ | The amine protons typically appear as a broad singlet. The chemical shift can vary with concentration and solvent. |

Structural Assignment for NMR Prediction:

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a detailed, theory-based prediction of the key spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data offer a comprehensive spectroscopic profile that can guide researchers in the identification and characterization of this molecule should it be synthesized. The provided hypothetical protocols serve as a standard for the acquisition of high-quality data for small organic molecules. This predictive analysis serves as a valuable resource in the absence of published experimental spectra, enabling scientists to anticipate the spectroscopic features of this and structurally related compounds.

References

-

PubChemLite. This compound (C12H9F2N). Available at: [Link]

-

University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

Hans J. Reich, University of Wisconsin. 19F NMR Reference Standards. Available at: [Link]

-

University of Calgary. Sample IR spectra. Available at: [Link]

Physical and chemical properties of 2-(2,6-Difluorophenyl)aniline

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,6-Difluoroaniline

Introduction

2,6-Difluoroaniline is a halogenated aromatic amine that serves as a critical building block in modern organic synthesis.[1] Identified by its CAS number 5509-65-9, this compound's unique electronic properties, imparted by the two ortho-fluorine atoms, make it a valuable intermediate in the pharmaceutical and agrochemical industries.[2][3] The fluorine substituents significantly influence the reactivity of the aniline ring, enhancing the potential for creating complex and potent molecules.[2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,6-Difluoroaniline, along with practical experimental protocols for its characterization.

Molecular Structure

The structure of 2,6-Difluoroaniline consists of a benzene ring substituted with an amino group (-NH₂) and two fluorine atoms at the ortho positions relative to the amino group.

Caption: Molecular structure of 2,6-Difluoroaniline.

Physical Properties

2,6-Difluoroaniline is typically a clear yellow to brown liquid at room temperature.[3][4] Key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₂N | [5] |

| Molecular Weight | 129.11 g/mol | [5] |

| Appearance | Clear yellow to brown liquid | [3][4] |

| Boiling Point | 51-52 °C at 15 mmHg | [3] |

| Density | 1.199 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.508 | [3] |

| Flash Point | 43 °C (110 °F) | [3] |

| Solubility | Slightly soluble in water. Soluble in chloroform and ethyl acetate. | [3][4][6] |

| pKa | 1.81 ± 0.10 (Predicted) | [3] |

Chemical Properties and Reactivity

The chemical behavior of 2,6-Difluoroaniline is largely dictated by the interplay between the electron-donating amino group and the strongly electron-withdrawing fluorine atoms. The fluorine atoms decrease the electron density of the aromatic ring, making it less susceptible to electrophilic substitution compared to aniline.[2] However, this electron deficiency facilitates nucleophilic aromatic substitution reactions.[2]

The amino group can undergo typical reactions of primary aromatic amines, such as diazotization, acylation, and alkylation. For instance, it can be oxidized by reagents like peroxybenzoic acid to form the corresponding nitroso compound.[3] It is also a key starting material in the synthesis of various heterocyclic compounds.[3] Treatment of 2,6-difluoroaniline with sodium azide can yield 4-fluoro-2,1,3-benzoxadiazole, which can be further nitrated.[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the amine protons. The aromatic protons will exhibit splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The amine protons will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons. The carbons attached to the fluorine atoms will show characteristic coupling (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the two equivalent fluorine atoms.

Mass Spectrometry (MS)

The mass spectrum of 2,6-Difluoroaniline will show a molecular ion peak (M⁺) at m/z = 129, corresponding to the molecular weight of the compound.[7]

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-Difluoroaniline will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-F stretching (around 1000-1400 cm⁻¹). The aromatic C-H stretching and C=C bending vibrations will also be present.

Experimental Protocol: Characterization by NMR Spectroscopy

This protocol outlines the steps for acquiring ¹H NMR and ¹³C NMR spectra of 2,6-Difluoroaniline.

Caption: Workflow for NMR spectroscopic analysis.

Synthesis

A common industrial synthesis of 2,6-Difluoroaniline involves the partial fluorine exchange of 1,2,3-trichlorobenzene to produce a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene.[8] This is followed by amination of the chloro substituents and subsequent separation of the desired 2,6-difluoroaniline from the isomeric 2,3-difluoroaniline.[8]

Applications in Drug Development and Agrochemicals

2,6-Difluoroaniline is a key intermediate in the synthesis of a variety of biologically active molecules.[2][3][6]

-

Pharmaceuticals: The 2-substituted aniline scaffold is widely used in the development of anti-tumor drugs.[9] For instance, it is a precursor for the synthesis of inhibitors of kinases like p38α and Mer/c-Met, which are implicated in cancer.[9] The fluorine atoms can enhance metabolic stability and bioavailability of the final drug product.[2]

-

Agrochemicals: In the agrochemical industry, it is used in the synthesis of herbicides and fungicides.[2][3] For example, it is a starting material for the herbicide Flumetsulam.[4]

Safety and Handling

2,6-Difluoroaniline is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[5] It can also cause skin and eye irritation and may cause an allergic skin reaction.[5][10]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H317 (May cause an allergic skin reaction).[3]

-

Precautionary Measures: Handle in a well-ventilated area, wear protective gloves, clothing, and eye protection.[11] Keep away from heat, sparks, and open flames.[12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] It is also noted to be light and air sensitive.

References

-

Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]

-

2,6-Difluoroaniline. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods. (2023, August 16). The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved January 18, 2026, from [Link]

- Process for the preparation of 2,6-difluoroaniline. (1992). Google Patents.

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. (2023). Asian Journal of Research in Chemistry. Retrieved January 18, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). HMDB. Retrieved January 18, 2026, from [Link]

-

Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. (n.d.). Cole-Parmer. Retrieved January 18, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,6-Difluoroaniline | 5509-65-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Difluoroaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 2,6-Difluoroaniline(5509-65-9) 1H NMR [m.chemicalbook.com]

- 8. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Novel Synthetic Routes for 2-(2,6-Difluorophenyl)aniline

Abstract

This technical guide provides an in-depth analysis of the synthetic strategies for producing 2-(2,6-difluorophenyl)aniline, a key biaryl amine intermediate in the pharmaceutical and agrochemical industries. Traditional palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation), are presented as the primary, well-established methodologies. The guide delves into the mechanistic intricacies of these reactions, explaining the critical roles of catalysts, ligands, and reaction conditions in achieving high yields and purity. Furthermore, novel and alternative strategies, including nickel-catalyzed and photoredox-mediated couplings, are explored as emerging efficient and sustainable alternatives. A comparative analysis of these routes is provided, alongside detailed, field-proven experimental protocols and visual diagrams to elucidate reaction pathways and workflows, offering researchers and process chemists a comprehensive resource for strategic synthesis planning.

Introduction: Significance of this compound

The 2-aminobiaryl scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. This compound, specifically, serves as a crucial building block for several active pharmaceutical ingredients (APIs). The presence of the 2,6-difluoro substitution pattern on one of the phenyl rings is a strategic design element. These fluorine atoms can modulate the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins by altering the conformation (due to steric hindrance) and electronic properties of the biaryl system. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to this intermediate is of paramount interest to the drug development community.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound fundamentally involves the formation of either the central carbon-carbon (C-C) bond connecting the two aromatic rings or the carbon-nitrogen (C-N) bond. This leads to two primary retrosynthetic disconnections, which form the basis of the most common synthetic strategies.

-

Strategy A (C-C Bond Formation): This approach, exemplified by the Suzuki-Miyaura coupling, involves reacting an aniline derivative (e.g., a haloaniline) with a difluorophenyl organometallic reagent (e.g., a boronic acid).

-

Strategy B (C-N Bond Formation): This strategy, primarily represented by the Buchwald-Hartwig amination, involves coupling an aryl halide with an amine. For this target, this would typically involve reacting a 2,6-difluorophenyl halide with aniline.

Established Synthetic Routes: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the workhorses of modern organic synthesis for constructing C-C and C-N bonds.[1] Their reliability, functional group tolerance, and the extensive development of highly active catalyst systems make them the first choice for synthesizing molecules like this compound.

Suzuki-Miyaura Coupling (Strategy A)

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide or triflate.[2][3] For the target molecule, the most common approach involves the coupling of 2,6-difluorophenylboronic acid with 2-bromoaniline or 2-chloroaniline .

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The choice of ligand is crucial, especially for challenging substrates like electron-deficient aryl chlorides or sterically hindered partners.[4] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the key steps of oxidative addition and reductive elimination.[2]

Causality Behind Experimental Choices:

-

Catalyst: Palladium precatalysts, such as those based on a 2-aminobiphenyl scaffold (e.g., XPhos-Pd-G3), are often preferred.[5][6] These are air- and moisture-stable Pd(II) sources that readily generate the active Pd(0) species in situ, leading to more reproducible results than using separate Pd sources and ligands.[7]

-

Ligand: The steric bulk of ligands like XPhos or SPhos is critical. The ortho-fluorine atoms on the boronic acid and the amino group on the aniline derivative create a sterically demanding environment. Bulky ligands stabilize the monoligated Pd(0) species and accelerate the final reductive elimination step to release the product.[2]

-

Base: A base (e.g., K₃PO₄, K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8]

Buchwald-Hartwig Amination (Strategy B)

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide/triflate and an amine.[9][10] This method has revolutionized the synthesis of arylamines.[11] To synthesize the target molecule, this reaction would couple aniline with a 2,6-difluorophenyl halide (e.g., 1-bromo-2,6-difluorobenzene).

Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond.[12][13]

Causality Behind Experimental Choices:

-

Ligand: The development of specialized biaryl phosphine ligands (e.g., BrettPhos, RuPhos) has been instrumental in expanding the scope of this reaction.[9] These ligands possess the necessary steric and electronic properties to facilitate the coupling of even unreactive aryl chlorides and a wide range of amines.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[12] The choice of base can be critical and substrate-dependent.

Novel and Alternative Synthetic Routes

While palladium catalysis is well-established, research continues into developing more sustainable and economical alternatives.

Nickel-Catalyzed Amination

Nickel catalysts have emerged as a powerful, lower-cost alternative to palladium for C-N cross-coupling reactions.[14] Nickel is particularly effective for coupling less reactive aryl chlorides.[15][16] These reactions often proceed through similar mechanistic pathways to their palladium counterparts but can exhibit different reactivity and selectivity profiles. Recent advances include photoredox/nickel dual catalysis, which allows reactions to proceed under very mild conditions, often at room temperature using visible light.[17]

Classical Multi-Step Syntheses

Patents often describe multi-step classical routes that may be advantageous for large-scale industrial production, avoiding expensive catalysts and ligands. For instance, processes for preparing the precursor 2,6-difluoroaniline have been developed starting from readily available materials like 1,2,3-trichlorobenzene or 1-chloro-3,5-difluorobenzene, involving steps such as halogen exchange (Halex), nitration, and reduction.[18][19] While more complex, these routes can be more economical on a multi-ton scale.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including scale, cost, available starting materials, and required purity.

| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Nickel-Catalyzed Amination |

| Bond Formed | C-C | C-N | C-N |

| Key Precursors | Haloaniline, Arylboronic acid | Aryl Halide, Amine | Aryl Halide, Amine |

| Catalyst | Palladium | Palladium | Nickel |

| Typical Yields | Good to Excellent | Good to Excellent | Good to Excellent |

| Advantages | High functional group tolerance; commercially available precursors.[2] | Direct C-N bond formation; broad amine scope.[10] | Lower catalyst cost; effective for aryl chlorides.[15] |

| Disadvantages | Potential for boronic acid decomposition; residual boron impurities. | Requires strong bases; potential for catalyst inhibition by some amines. | Can be sensitive to air/moisture; ligand development is less mature than for Pd. |

| Scalability | Well-established and scalable. | Well-established and scalable. | Increasingly scalable, especially for specific applications. |

Detailed Experimental Protocols

The following protocols are representative examples and should be optimized for specific laboratory conditions and scales.

Protocol 1: Suzuki-Miyaura Coupling

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask, add 2-bromoaniline (1.0 equiv.), 2,6-difluorophenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed solvents, typically a mixture of toluene and water (e.g., 5:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1 mol%) and the ligand (e.g., BrettPhos, 2.2 mol%).

-

Base Addition: Add sodium tert-butoxide (NaOtBu, 1.4 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

-

Reagent Addition: Add 1-bromo-2,6-difluorobenzene (1.0 equiv.), aniline (1.2 equiv.), and an anhydrous solvent such as toluene or dioxane.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Conclusion

The synthesis of this compound is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination represent two robust and highly developed strategies, with the choice between them often dictated by the availability and cost of the respective starting materials. The continuous evolution of catalyst systems, particularly the development of highly active precatalysts and specialized ligands, has made these transformations efficient and scalable.[5][7] Emerging methods utilizing nickel catalysis offer promising, more economical alternatives that warrant consideration, especially for large-scale production and for coupling with challenging aryl chloride substrates.[16] This guide provides the foundational knowledge and practical protocols necessary for chemists to strategically approach the synthesis of this vital pharmaceutical intermediate.

References

-

Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Angewandte Chemie International Edition, 52(43), 11358-11362. [Online]. Available: [Link]

-

Wang, D., Zhu, N., Chen, P., & Lin, Z. (2019). Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Organic Chemistry Frontiers, 6(18), 3361-3366. [Online]. Available: [Link]

-

Szostak, M., & Szostak, M. (2018). Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. Accounts of Chemical Research, 51(10), 2593-2604. [Online]. Available: [Link]

-

Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2011). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 2(6), 1172-1176. [Online]. Available: [Link]

-

ChemTalk. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Online]. Available: [Link]

-

Bruno, N. C. (2014). Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation. DSpace@MIT. [Online]. Available: [Link]

-

Shrestha, R., & Garg, N. K. (2011). Nickel-Catalyzed Amination of Aryl Sulfamates. Organic Letters, 13(9), 2476-2479. [Online]. Available: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online]. Available: [Link]

-

Vantourout, J. C., Richardson, A. D., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 176-182. [Online]. Available: [Link]

-

Request PDF. (n.d.). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. ResearchGate. [Online]. Available: [Link]

-

The Organic Chemistry Tutor. (2020). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. YouTube. [Online]. Available: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online]. Available: [Link]

-

ResearchGate. (2026). Nickel‐Catalyzed Amination of Aryl Chlorides. [Online]. Available: [Link]

-

Shrestha, R., Weires, N. A., & Garg, N. K. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis, 4(9), 3120-3124. [Online]. Available: [Link]

-

Request PDF. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Online]. Available: [Link]

-

Speciality chemical manufacturer in China. (n.d.). Understanding Suzuki-Miyaura Coupling: A Key to Efficient Biaryl Synthesis. [Online]. Available: [Link]

-

Wikipedia. (2024). Suzuki reaction. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling a. [Online]. Available: [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Online]. Available: [Link]

-

East, A. M., Le, P. Q., & Welch, C. J. (2020). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. The Journal of Organic Chemistry, 85(24), 16013-16024. [Online]. Available: [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Alternative synthesis routes that lead to starting material 2 via the... [Online]. Available: [Link]

-

Haydl, A. M., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Online]. Available: [Link]

- Tung, C. C. (1991). Process and intermediates for the preparation of 2,6-difluoroaniline. Google Patents. [Online].

- Clark, J. H., & Smith, D. K. (1992). Process for the preparation of 2,6-difluoroaniline. Google Patents. [Online].

-

L'Heureux, A., & Fagnou, K. (2010). Difluoroalkylation of Anilines via Photoinduced Methods. Organic Letters, 12(1), 140-143. [Online]. Available: [Link]

-

Request PDF. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Online]. Available: [Link]

- The Dow Chemical Company. (1992). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. Google Patents. [Online].

-

Moran, J., & Grygorenko, V. V. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(11), 695-700. [Online]. Available: [Link]

-

Van der Eycken, E. V., & Sharma, U. K. (2016). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 21(11), 1543. [Online]. Available: [Link]

-

ResearchGate. (2025). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. [Online]. Available: [Link]

-

Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. Journal of the American Chemical Society, 132(40), 14048-14051. [Online]. Available: [Link]

-

ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Online]. Available: [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Various synthetic routes for the synthesis of amine 1 Comparison of the... [Online]. Available: [Link]

-

Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Online]. Available: [Link]

-

PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Online]. Available: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel palladium precatalysts and their application in cross- coupling reactions and copper-catalyzed enantioselective ring formation [dspace.mit.edu]

- 7. media.abcr.com [media.abcr.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. research.rug.nl [research.rug.nl]

- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]

- 19. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]

Reactivity profile of 2-(2,6-Difluorophenyl)aniline

An In-depth Technical Guide to the Reactivity Profile of 2,6-Difluoroaniline

Executive Summary

2,6-Difluoroaniline is a pivotal aromatic amine intermediate whose utility in pharmaceutical, agrochemical, and materials science sectors is driven by a unique reactivity profile. The presence of two ortho-fluorine atoms flanking the primary amine group imparts significant steric and electronic effects that dictate its chemical behavior. This guide provides a comprehensive analysis of these effects, detailing the compound's participation in N-functionalization, electrophilic aromatic substitution, and modern cross-coupling methodologies. We explore the causality behind its reaction pathways, offering detailed experimental protocols for key transformations, including Buchwald-Hartwig amination and intramolecular cyclization for carbazole synthesis. This document serves as a technical resource for researchers and drug development professionals aiming to leverage the distinct properties of 2,6-Difluoroaniline in advanced chemical synthesis.

Introduction

2,6-Difluoroaniline (CAS No. 5509-65-9) is a substituted aniline that has emerged as a highly valuable building block in organic synthesis.[1][2] Its structure is characterized by a primary amine on a benzene ring, symmetrically substituted at the ortho positions with fluorine atoms. This specific arrangement is not merely incidental; it is the core determinant of the molecule's reactivity and utility.

The fluorine atoms, being the most electronegative elements, exert a powerful inductive electron-withdrawing effect, which decreases the basicity of the amine and modulates the nucleophilicity of the aromatic ring.[1] Furthermore, their steric bulk provides a significant shield around the amine group, influencing reaction kinetics and favoring certain conformations in product molecules. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] Consequently, 2,6-Difluoroaniline is a sought-after precursor for a range of active pharmaceutical ingredients, including kinase inhibitors and anti-inflammatory agents.[1][4]

This guide will deconstruct the reactivity of 2,6-Difluoroaniline, moving beyond a simple catalog of reactions to explain the underlying principles that govern its synthetic transformations.

Note on Nomenclature: The topic refers to "2-(2,6-Difluorophenyl)aniline," which structurally describes N-(2,6-Difluorophenyl)aniline, a diarylamine. This guide focuses on the more fundamental building block, 2,6-Difluoroaniline , and will cover its conversion into such diarylamines as a key aspect of its reactivity profile.

Physicochemical Properties & Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is foundational to its application in synthesis.

| Property | Value | Reference |

| CAS Number | 5509-65-9 | [5] |

| Molecular Formula | C₆H₅F₂N | [6] |

| Molecular Weight | 129.11 g/mol | [5] |

| Appearance | Clear yellow to brown liquid | [7][8] |

| Boiling Point | 51-52 °C at 15 mmHg | |

| Density | 1.199 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.508 | |

| Flash Point | 43 °C (123.8 °F) - closed cup | [6] |

Spectroscopic Signature:

-

IR Spectroscopy: The infrared spectrum prominently displays N-H stretching bands characteristic of a primary amine. Data from various sources confirms these typical features.[5][9]

-

NMR Spectroscopy: ¹H NMR will show distinct signals for the aromatic protons and the amine protons. ¹³C NMR and ¹⁹F NMR are particularly informative, revealing the significant electronic influence of the fluorine substituents on the carbon skeleton.

-

Mass Spectrometry: The electron ionization mass spectrum provides a clear molecular ion peak, confirming the compound's mass.[10]

Core Reactivity Profile

The reactivity of 2,6-Difluoroaniline can be logically categorized into three primary areas: reactions involving the amine nucleophile, transformations of the aromatic ring, and cyclization processes leading to complex heterocyclic systems.

N-Functionalization: Reactions at the Amine Center

The primary amine of 2,6-Difluoroaniline, while sterically hindered and electronically deactivated, remains a potent nucleophile for a variety of essential transformations.

-

Acylation and Sulfonylation: These are fundamental reactions where the aniline reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically robust, though the steric hindrance from the ortho-fluorines may necessitate slightly more forcing conditions compared to unhindered anilines. The resulting amides are crucial intermediates and can serve as directing groups for subsequent C-H functionalization reactions.[11]

-

C-N Cross-Coupling Reactions: The formation of diarylamines via C-N bond formation is one of the most powerful applications of anilines. 2,6-Difluoroaniline serves as an excellent nucleophilic partner in these reactions.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is the modern standard for C-N coupling, prized for its high functional group tolerance and broad substrate scope.[12][13] The choice of palladium precursor (e.g., Pd(OAc)₂) and a sterically demanding phosphine ligand (e.g., X-Phos, BINAP) is critical to facilitate the catalytic cycle and overcome the steric bulk of the aniline.[14][15]

-

Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction typically requires higher temperatures and polar aprotic solvents.[16][17] While often superseded by palladium catalysis, it remains a viable and cost-effective alternative for certain substrates.[18][19] The reaction involves an aryl halide coupling with the aniline in the presence of a base and a copper catalyst (e.g., CuI).[16]

-

C-H Functionalization: Reactions at the Aromatic Ring

The electronic landscape of the benzene ring is a delicate balance between the strong ortho, para-directing and activating effect of the amine group and the deactivating, meta-directing inductive effect of the fluorine atoms.

-

Electrophilic Aromatic Substitution (EAS): The powerful activating NH₂ group dominates, directing incoming electrophiles primarily to the para position (C4), as the ortho positions (C2, C6) are already substituted and sterically blocked. Reactions like nitration, halogenation, and Friedel-Crafts acylation will show high regioselectivity for the C4 position. However, the overall reaction rate is attenuated by the electron-withdrawing nature of the fluorine atoms.[1]

-

Directed C-H Activation: Modern synthetic methods enable the functionalization of specific C-H bonds through the use of a directing group.[11][20] While the unprotected amine can sometimes direct ortho-lithiation, it is more common to first convert the amine to an amide or other directing group. This strategy allows for the precise installation of various functionalities (e.g., aryl, alkyl groups) at positions that are inaccessible via classical EAS, offering an elegant route to highly substituted aniline derivatives.[20]

Intramolecular Cyclization: Synthesis of Heterocycles

A paramount application of 2,6-Difluoroaniline is its use as a precursor for nitrogen-containing heterocycles, particularly carbazoles. Carbazoles are prevalent motifs in pharmaceuticals and functional materials.[21][22] The synthesis typically involves a two-step sequence:

-

C-N Coupling: 2,6-Difluoroaniline is first coupled with an ortho-haloaryl compound (e.g., 2-bromobiphenyl) via Buchwald-Hartwig or Ullmann coupling to form a diarylamine precursor.[21]

-

Intramolecular C-H Arylation: The resulting diarylamine undergoes an intramolecular palladium-catalyzed C-H activation/C-C bond formation, where a C-H bond on one ring attacks an aryl halide on the other, or via other cyclization strategies like photostimulated Sᵣₙ1 reactions, to forge the carbazole skeleton.[21][22]

Synthetic Applications & Case Studies

The reactivity profile of 2,6-Difluoroaniline translates directly into its widespread use as a key intermediate.

-

Medicinal Chemistry: It is a building block for numerous kinase inhibitors used in oncology. The 2,6-difluorophenyl motif often occupies a critical binding pocket, where the fluorine atoms can form favorable interactions (e.g., hydrogen bonds, dipole interactions) and enhance metabolic stability.[1]

-

Agrochemicals: It is used in the synthesis of potent herbicides and fungicides.[1][7] For example, it is a precursor for N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, an acetohydroxyacid synthase inhibitor.[4]

-

Specialty Chemicals: The enhanced thermal and chemical stability imparted by the fluorine atoms makes it a valuable component in the manufacturing of high-performance polymers and advanced materials.[23]

Experimental Protocols

The following protocols are representative examples of the core reactivity of 2,6-Difluoroaniline.

Protocol 1: Synthesis of a Diarylamine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed coupling of 2,6-Difluoroaniline with an aryl bromide.

Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), X-Phos (0.04 equiv), and cesium carbonate (Cs₂CO₃, 1.5 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture for 5 minutes, then add 2,6-Difluoroaniline (1.2 equiv) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired diarylamine.

Protocol 2: Synthesis of a Carbazole via Intramolecular Cyclization

This protocol outlines a general method for the cyclization of an N-(2-bromobiphenyl)-2,6-difluoroaniline type substrate, formed from a reaction like Protocol 1.

Methodology:

-

Reactant Setup: In an oven-dried flask, combine the diarylamine substrate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), a suitable phosphine ligand (e.g., SPhos, 0.10 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

-

Solvent Addition: Add an anhydrous, high-boiling aprotic polar solvent (e.g., DMAc or NMP) via syringe.

-

Reaction: Heat the mixture to 120-140 °C and stir vigorously.

-

Monitoring: Monitor the formation of the carbazole product by TLC or LC-MS.

-

Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude material by flash chromatography or recrystallization to obtain the pure carbazole product.

Safety and Handling

2,6-Difluoroaniline is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a flammable liquid and vapor.[8] It is harmful if swallowed, inhaled, or absorbed through the skin, causing irritation to the skin, eyes, and respiratory tract.[6] Chronic exposure may lead to methemoglobinemia, characterized by a reduced oxygen-carrying capacity of the blood.[6]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[8][24]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[6][24]

Conclusion

The reactivity of 2,6-Difluoroaniline is a compelling case study in the strategic use of halogen substitution to fine-tune molecular properties. The ortho-fluorine atoms create a unique chemical environment, sterically shielding the amine while powerfully influencing the electronics of the entire molecule. This results in a versatile building block capable of undergoing selective N-functionalization and C-H functionalization. Its role in advanced synthetic methodologies, such as palladium-catalyzed cross-coupling and directed C-H activation, underscores its importance to modern drug discovery and materials science. A deep understanding of this reactivity profile is essential for any scientist seeking to exploit its potential in the synthesis of complex, high-value molecules.

References

-

Cole-Parmer, Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. [Link]

-

Prudent Practices in the Laboratory, Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. [Link]

- Google Patents, US5091580A - Process for the prepar

-

Scientific Laboratory Supplies (Ireland) Ltd, 2,6-Difluoroaniline, >=97%. [Link]

-

National Center for Biotechnology Information, PubChem Compound Summary for CID 79647, 2,6-Difluoroaniline. [Link]

- Google Patents, US5041674A - Process and intermediates for the prepar

- Google Patents, EP0506199A2 - A process for the preparation of 2,6-difluoroaniline

-

National Institute of Standards and Technology, NIST Chemistry WebBook, 2,6-Difluoroaniline. [Link]

-

Indian Academy of Sciences, An efficient one-pot synthesis of carbazole fused benzoquinolines and pyridocarbazoles. [Link]

-

Wikipedia, Ullmann condensation. [Link]

-

Wikipedia, Buchwald–Hartwig amination. [Link]

-

CONICET Digital, Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. [Link]

-

National Center for Biotechnology Information, Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. [Link]

-

National Center for Biotechnology Information, Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

-

National Center for Biotechnology Information, Applications of Fluorine in Medicinal Chemistry. [Link]

-

Royal Society of Chemistry, Construction of carbazole-based unnatural amino acid scaffolds via Pd(ii)-catalyzed C(sp3)–H functionalization. [Link]

-

Beilstein Journal of Organic Chemistry, The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

MDPI, Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. [Link]

-

CONICET Digital, Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. [Link]

-

YouTube, Buchwald-Hartwig Amination Reaction. [Link]

-

Beilstein Archives, The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

SynArchive, Ullmann Condensation. [Link]

-

Prudent Practices in the Laboratory, The Versatility of 2,6-Difluoroaniline in Specialty Chemical Manufacturing. [Link]

-

MDPI, Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

-

National Center for Biotechnology Information, Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines. [Link]

-

Organic Chemistry Portal, Ullmann Reaction. [Link]

-

MDPI, Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

National Center for Biotechnology Information, Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 2,6-Difluoroaniline | 5509-65-9 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 2,6-Difluoroaniline(5509-65-9) IR Spectrum [m.chemicalbook.com]

- 10. 2,6-Difluoroaniline [webbook.nist.gov]

- 11. Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 14. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 17. synarchive.com [synarchive.com]

- 18. Ullmann Reaction [organic-chemistry.org]

- 19. mdpi.com [mdpi.com]

- 20. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 22. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

- 24. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2,6-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the chemical stability and potential degradation pathways of 2,6-difluoroaniline (CAS No. 5509-65-9). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its stability profile is paramount for ensuring the quality, safety, and efficacy of final products.[1][2] This document synthesizes fundamental chemical principles with established methodologies for stability testing to offer a robust framework for researchers. We will explore the intrinsic stability of the molecule, propose scientifically grounded degradation pathways under various stress conditions, and provide detailed, self-validating experimental protocols for forced degradation studies.

Introduction to 2,6-Difluoroaniline: A Molecule of Significance

2,6-Difluoroaniline, with the molecular formula C6H5F2N, is an aromatic amine distinguished by the presence of two fluorine atoms positioned ortho to the amino group.[1][2] This unique substitution pattern significantly influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the fluorine atoms decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack and potentially more prone to nucleophilic substitution under certain conditions.[1] These characteristics are leveraged in its role as a key building block in the synthesis of a variety of active compounds, including anti-inflammatory drugs, analgesics, herbicides, and fungicides.[1][3]

The stability of 2,6-difluoroaniline is a critical parameter throughout its lifecycle, from synthesis and purification to storage and its incorporation into final drug products. Degradation can lead to the formation of impurities that may be inactive, less active, or even toxic, thereby compromising the product's quality and safety. Therefore, a comprehensive understanding of its degradation profile is not merely an academic exercise but a regulatory and safety imperative.

Intrinsic Stability and Physicochemical Properties

Under standard storage conditions—in closed containers at room temperature, protected from light and moisture—2,6-difluoroaniline is considered to be a stable compound.[2][4] However, its susceptibility to degradation increases under more strenuous "forced" conditions, which are intentionally applied during drug development to identify potential degradation products and establish stability-indicating analytical methods.[5][6]

A summary of the key physicochemical properties of 2,6-difluoroaniline is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 5509-65-9 | [2][4][7] |

| Molecular Formula | C6H5F2N | [2][4][8] |

| Molecular Weight | 129.11 g/mol | [1][8] |

| Appearance | Clear yellow to brown liquid | [4] |

| Boiling Point | 51-52 °C at 15 mmHg | [7] |

| Density | 1.199 g/mL at 25 °C | [7] |

| Water Solubility | Slightly soluble | [2][7] |

| pKa | 1.81 ± 0.10 (Predicted) | [7] |

Postulated Degradation Pathways of 2,6-Difluoroaniline

While specific degradation studies on 2,6-difluoroaniline are not extensively reported in the public domain, we can postulate the most probable degradation pathways based on the known reactivity of anilines and halogenated aromatic compounds. These pathways are crucial for guiding the design of forced degradation studies and for the identification of unknown peaks in chromatographic analyses.

Hydrolytic Degradation

Given its slight solubility in water, hydrolysis is a potential degradation pathway, particularly under acidic or basic conditions at elevated temperatures.

-

Acid-Catalyzed Hydrolysis: In acidic media, the amino group can be protonated, making the aromatic ring even more electron-deficient. While generally stable, prolonged exposure to strong acids and heat could potentially lead to the slow hydrolysis of the C-F bonds to form aminofluorophenols, although this is generally a difficult reaction. A more likely scenario under harsh acidic conditions is the potential for polymerization or the formation of other complex condensation products.

-

Base-Catalyzed Hydrolysis: Under strong basic conditions and heat, nucleophilic substitution of the fluorine atoms by hydroxide ions could occur, leading to the formation of 2-amino-6-fluorophenol. However, the C-F bond in an aromatic ring is typically strong, and this reaction would likely require aggressive conditions.

-

Diazotization and Hydrolysis: A more plausible hydrolysis pathway, particularly in the presence of nitrous acid (which can form from nitrites in acidic solution), is the diazotization of the primary amine to form an unstable diazonium salt. This intermediate can then readily be hydrolyzed to 2,6-difluorophenol.

Caption: Postulated hydrolytic degradation via diazotization.

Oxidative Degradation

Anilines are well-known to be susceptible to oxidation. The amino group is the primary site of oxidative attack, which can lead to a variety of products depending on the oxidizing agent and reaction conditions.

-

Formation of Nitroso and Nitro Compounds: Oxidation can convert the amino group to a nitroso (-NO) and subsequently a nitro (-NO2) group, yielding 1,3-difluoro-2-nitrosobenzene and 1,3-difluoro-2-nitrobenzene, respectively.[7]

-

Formation of Azoxy and Azo Compounds: Oxidative coupling reactions can also occur, leading to the formation of dimeric species such as azoxy and azo compounds.

-

Polymerization: Strong oxidizing conditions can lead to the formation of polymeric materials, often observed as colored, insoluble precipitates.

Caption: Potential oxidative degradation pathways for 2,6-difluoroaniline.

Photolytic Degradation

Aromatic amines and halogenated compounds can be sensitive to light, particularly in the UV range. Photodegradation can proceed through several mechanisms.

-

Photo-oxidation: In the presence of oxygen, light can promote the oxidative pathways described above.

-

Reductive Dehalogenation: Photons can provide the energy to induce homolytic cleavage of the C-F bond, forming a radical intermediate. This radical can then abstract a hydrogen atom from the solvent or another molecule, leading to the formation of 2-fluoroaniline.

-

Photosubstitution: In the presence of nucleophiles, photo-induced substitution of the fluorine atoms may occur.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to be robust, self-validating systems for investigating the stability of 2,6-difluoroaniline. The goal is to achieve 5-20% degradation to ensure that the analytical methods are truly stability-indicating.[9]

Analytical Methodology

A stability-indicating HPLC method is the cornerstone of any degradation study. The method must be capable of separating the parent compound from all potential degradation products and impurities.

-

Recommended HPLC-UV/DAD Method:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-gradient elution should be developed to ensure separation of polar and non-polar degradants. Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity.

-

Injection Volume: 10 µL

-

Preparation of Samples

Prepare a stock solution of 2,6-difluoroaniline at a concentration of approximately 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

Stress Conditions

For each condition, a control sample (stored at 2-8°C in the dark) should be analyzed alongside the stressed samples.

-

Acidic Hydrolysis:

-

Pipette 1 mL of the stock solution into a vial.

-

Add 1 mL of 0.1 M HCl.

-

Heat the vial at 60 °C for 24 hours.

-